molecular formula C6H12N2 B13334459 Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine

Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine

Katalognummer: B13334459
Molekulargewicht: 112.17 g/mol
InChI-Schlüssel: ICOYWHGANPMMPU-NGJCXOISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-((1R,4S,5R)-2-azabicyclo[211]hexan-5-yl)methanamine is a bicyclic amine compound characterized by its unique azabicyclo structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve high yields and diastereoselectivity . The reaction conditions are optimized to ensure the formation of the desired bicyclic scaffold with three contiguous stereocenters.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation processes are key to achieving high yields and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry applications.

Wissenschaftliche Forschungsanwendungen

Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological systems and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of Rel-((1R,4S,5R)-2-azabicyclo[21

Eigenschaften

Molekularformel

C6H12N2

Molekulargewicht

112.17 g/mol

IUPAC-Name

[(1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl]methanamine

InChI

InChI=1S/C6H12N2/c7-2-5-4-1-6(5)8-3-4/h4-6,8H,1-3,7H2/t4-,5+,6-/m1/s1

InChI-Schlüssel

ICOYWHGANPMMPU-NGJCXOISSA-N

Isomerische SMILES

C1[C@@H]2CN[C@H]1[C@H]2CN

Kanonische SMILES

C1C2CNC1C2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.